molecular formula C12H15NO8 B014247 4-Nitrophenyl alpha-D-glucopyranoside CAS No. 3767-28-0

4-Nitrophenyl alpha-D-glucopyranoside

Cat. No. B014247
CAS RN: 3767-28-0
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-ZIQFBCGOSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl α-D-glucopyranoside involves a stereoselective process to link α-D-glucopyranosyl units with a 4-nitrophenyl or benzyl group. This process uses key glycosyl donors and achieves high selectivity for the α-anomer (Jain & Matta, 1992). Additionally, specific derivatives, such as 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, have been synthesized through novel routes, indicating the versatility and importance of structural modifications in studying enzyme inhibition (Briggs, Haines, & Taylor, 1992).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl α-D-glucopyranoside plays a crucial role in its reactivity and interaction with enzymes. Studies on the hydrolysis of its tetraphosphate derivatives have revealed insights into its molecular behavior under various conditions, illustrating the impact of its structural features on reaction mechanisms (Camilleri et al., 1994).

Chemical Reactions and Properties

4-Nitrophenyl α-D-glucopyranoside participates in a range of chemical reactions, primarily as a substrate in enzymatic assays. Its ability to be hydrolyzed by specific enzymes, such as α-glucosidases, underlines its utility in biochemical research. The compound's hydrolysis offers a method for studying enzyme kinetics and specificity, providing insights into the catalytic mechanisms of enzymes (Suzuki et al., 1979).

Physical Properties Analysis

The physical properties of 4-Nitrophenyl α-D-glucopyranoside, such as solubility, melting point, and stability, are essential for its practical application in research. These properties affect its handling, storage, and use in various experimental setups. While specific studies on these aspects were not highlighted, they are critical for researchers utilizing this compound.

Chemical Properties Analysis

The chemical properties of 4-Nitrophenyl α-D-glucopyranoside, including reactivity, stability under different conditions, and interaction with other molecules, are vital for its use in enzymatic assays and studies on glycoside hydrolysis. Its role as a substrate for glucansucrases and its participation in the synthesis of complex oligosaccharides underscore the compound's versatility and utility in exploring the mechanisms of carbohydrate-active enzymes (Binder & Robyt, 1983).

Scientific Research Applications

  • Enzyme Inhibition : A derivative of 4-nitrophenyl α-D-glucopyranoside, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, shows potential as an inhibitor for yeast α-glucosidase, suggesting its use in developing new inhibitors for this enzyme class (Briggs, Haines, & Taylor, 1992).

  • Substrate for Enzyme Activity : This compound serves as a substrate for glucansucrases in bacteria like Leuconostoc mesenteroides and Streptococcus mutans. It's used in studies exploring the production of substances like dextran and p-nitrophenyl isomaltod (Binder & Robyt, 1983).

  • Synthesis of Oligosaccharides : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-glucopyranoside, a novel reagent for α-glycosylation, enables the selective synthesis of α-D-glucopyranosyl-linked oligosaccharides with 4-nitrophenyl or benzyl groups (Jain & Matta, 1992).

  • Diuretic Activity : In pharmacological research, 4-nitrophenyl-α-D-glucopyranoside exhibits significant diuretic activity, increasing diuresis in rats by 2.5 times compared to control values (Smirnov et al., 2015).

  • Fluorescent Assay Development : A study developed a sensitive fluorescent assay using nitrogen-doped carbon dots for detecting α-glucosidase activity. This assay is applicable in anti-diabetic drug discovery and screening (Kong et al., 2017).

  • Glycoside Hydrolysis Studies : The compound assists in understanding the hydrolysis mechanisms of glycosides. For instance, the intramolecular nucleophilic catalysis by the phosphate group in the 2-position of 4-nitrophenyl α-D-glucopyranoside tetraphosphates was shown to significantly accelerate hydrolysis (Camilleri et al., 1994).

  • Assays for Amylase Activity : It is used as a substrate in the synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, which is suitable for alpha-amylase assays (Satomura et al., 1988).

Safety And Hazards

Avoid breathing dust and contact with skin and eyes . Wear protective clothing, gloves, safety glasses, and a dust respirator . Use dry clean-up procedures and avoid generating dust .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031992
Record name 4-Nitrophenyl alpha-glucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl alpha-D-glucopyranoside

CAS RN

3767-28-0
Record name p-Nitrophenyl α-D-glucopyranoside
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl alpha-glucoside
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Record name 4-Nitrophenyl alpha-glucoside
Source EPA DSSTox
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Record name 4-nitrophenyl α-D-glucopyranoside
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Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
Y Shimahara, YF Huang, MA Tsai, PC Wang… - Aquaculture, 2009 - Elsevier
… seriolae in a medium containing substrate 4-nitrophenyl-alpha-d-glucopyranoside. Results of the alpha-glucosidase activity obtained by both methods indicate that all the strains had …
O Rahmawati, DK Pratami, R Raffiudin… - AIP Conference …, 2019 - pubs.aip.org
… The reaction mixture contained 50 μl of phosphate buffer 0.1 M (pH 7), 25μl 4-nitrophenyl alpha-D-glucopyranoside 20mM, 10μl test sample at various concentrations (50-1000 ppm) …
Number of citations: 12 pubs.aip.org
S Divakar - Indian Journal of Biochemistry & Biophysics, 1989 - europepmc.org
1H NMR spin-lattice relaxation time (T1) measurements have been carried out with various sugars, viz. methyl alpha-D-glucopyranoside (alpha-MeGluP), methyl beta-D-…
Number of citations: 2 europepmc.org
AP Singh, S Kumar, M Chudhary, D Kumar… - Pharmacognosy …, 2023 - phcogres.com
… substrate 4-nitrophenyl-Alpha-Dglucopyranoside it is also known as PNPG, through Alpha-Glucosidase which is represented as here below: 4-nitrophenyl-Alpha-D-glucopyranoside + …
Number of citations: 4 www.phcogres.com
S Alyar, T Şen, ÜÖ Özmen, H Alyar, Ş Adem… - Journal of Molecular …, 2019 - Elsevier
… 4-Nitrophenyl-alpha-d-glucopyranoside used to assay the … 20 of 2,5 mM 4-nitrophenyl-alpha-d-glucopyranoside were added a 96-… product of 4-nitrophenyl-alpha-d-glucopyranoside was …
V Sowmya, SA Ahmed, S Sameer, P Polireddy, KR Dutt - ijpsr.info
… α-glucosidase inhibition was determined using 4-nitrophenyl-alpha-D-glucopyranoside as the … After pre-incubation, 0.67ml of 2 M 4-nitrophenyl-alpha-D-glucopyranoside was added to …
Number of citations: 2 www.ijpsr.info
TM De Oliveira, P Delatorre, BAM da Rocha… - Journal of Structural …, 2008 - Elsevier
… co-workers (1996) determined the crystal structures for two Con A complexes: Con A/4′-nitrophenyl-alpha-d-mannopyranoside and Con A/4′-nitrophenyl-alpha-d-glucopyranoside, …
S Alrushaid, NM Davies, SE Martinez… - Research in …, 2016 - ncbi.nlm.nih.gov
… buffered saline (PBS), alpha-amylase from porcine pancreas type VI-B, 4-(2-hydroxyethyl)-1-piperazineethanesulphonic acid (HEPES), and 4-nitrophenyl alpha-D-glucopyranoside …
M Abdulrahman - Plant Science Today, 2021 - horizonepublishing.com
… A 25 μl of 0.5 mM 4nitrophenyl alpha-D-glucopyranoside (pNPG) substrate was added to complete the reaction and incubated for another 30 min at 37 C. The reaction was terminated …
Number of citations: 15 horizonepublishing.com
A Thinkratok, N Supkamonseni, R Srisawat - International Conference on …, 2014 - iicbe.org
… Alpha-glucosidase activity was determined by measuring the rate of the release of p-nitrophenol from 4-Nitrophenylalpha-D-glucopyranoside (PNPG) using colorimetric method that …
Number of citations: 13 iicbe.org

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